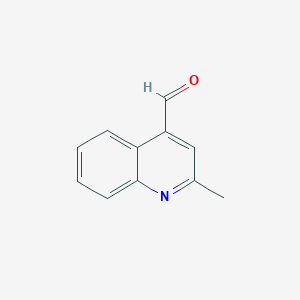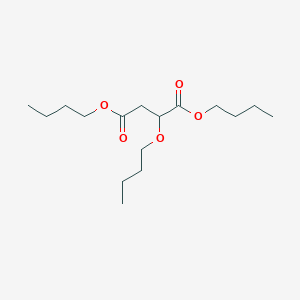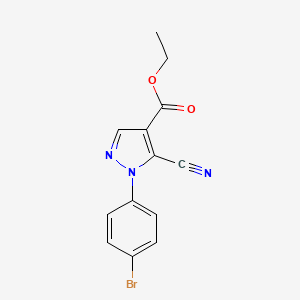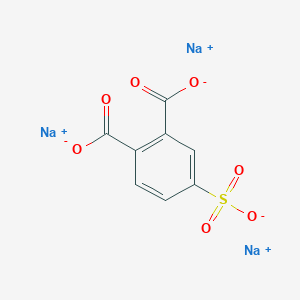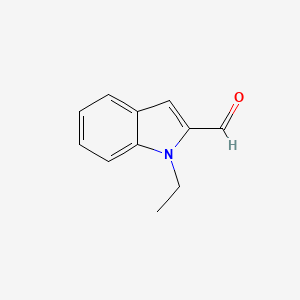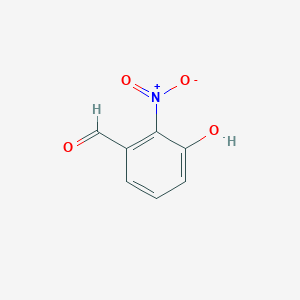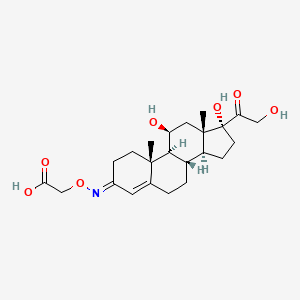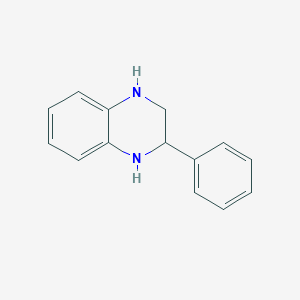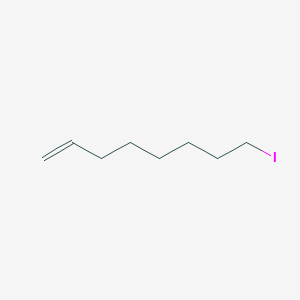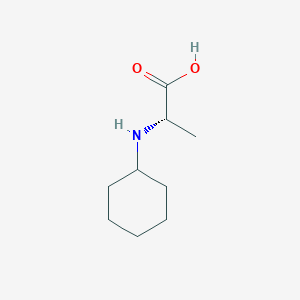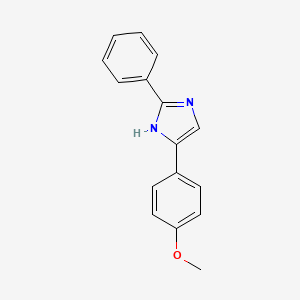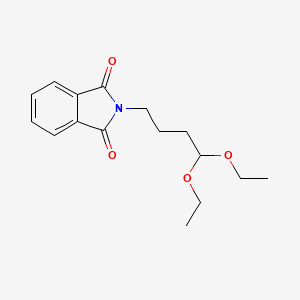
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione
Descripción general
Descripción
“2-(4,4-Diethoxybutyl)isoindoline-1,3-dione” is a chemical compound with the molecular formula C16H21NO4 . It has an average mass of 291.342 Da and a monoisotopic mass of 291.147064 Da .
Synthesis Analysis
There are several methods for synthesizing isoindoline-1,3-dione derivatives. One method involves the use of simple heating and relatively quick solventless reactions . The compounds are then purified using a methodology that adheres to green chemistry principles .Molecular Structure Analysis
The molecular structure of “2-(4,4-Diethoxybutyl)isoindoline-1,3-dione” consists of 16 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information may be obtained from a 3D SD file or a 2D Mol file .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure
- Isoindoline-1,3-dione derivatives have been characterized for their crystal and molecular structures, offering insights into their potential applications in material science and other fields. For instance, the study by Duru et al. (2018) focused on the crystal structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, revealing intermolecular hydrogen bonds that could influence material properties.
Optoelectronic Properties
- The optoelectronic characteristics of certain isoindoline-1,3-dione derivatives have been investigated, particularly for their potential in fluorescent compounds and electronic devices. For example, Mane et al. (2019) synthesized novel acridin-isoindoline-1,3-dione derivatives and assessed their photophysical and thermal properties, demonstrating their high thermal stability and promising fluorescence capabilities.
Biological Activities
- Some isoindoline-1,3-dione derivatives exhibit significant biological activities, such as tyrosinase inhibition and potential antioxidant properties. Then et al. (2018) synthesized a series of isoindoline-1,3-dione derivatives and evaluated their antioxidant and antityrosinase properties, with some compounds showing higher activity than standard controls.
Green Chemistry Applications
- The synthesis of isoindoline-1,3-dione derivatives can be achieved using environmentally friendly methods. For example, Journal et al. (2019) described an efficient and green synthesis method using water extract of onion peel ash, highlighting an approach that avoids harmful reagents and contributes to bio-waste management.
Medicinal Chemistry and Drug Design
- Isoindoline-1,3-dione derivatives are explored in medicinal chemistry for their potential as drug candidates. Andrade-Jorge et al. (2018) synthesized and evaluated a specific isoindoline-1,3-dione derivative as an AChE inhibitor, showing its potential in treating Alzheimer’s disease.
Propiedades
IUPAC Name |
2-(4,4-diethoxybutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-3-20-14(21-4-2)10-7-11-17-15(18)12-8-5-6-9-13(12)16(17)19/h5-6,8-9,14H,3-4,7,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOCOWABJRWQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510290 | |
| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Diethoxybutyl)isoindoline-1,3-dione | |
CAS RN |
32464-55-4 | |
| Record name | 2-(4,4-Diethoxybutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


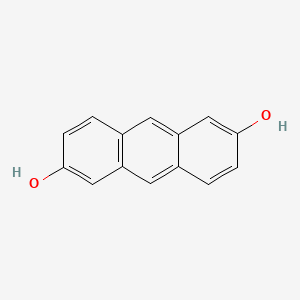
![2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1601645.png)
